5-(4-nitrophenyl)furan-2-carbonyl Chloride
Overview
Description
5-(4-nitrophenyl)furan-2-carbonyl Chloride is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a 4-nitrophenyl group and a carbonyl chloride group
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 5-(4-nitrophenyl)furan-2-carbonyl Chloride may also interact with various biological targets.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-nitrophenyl)furan-2-carbonyl Chloride typically involves the reaction of 5-(4-nitrophenyl)furan-2-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acid chloride . The general reaction scheme is as follows:
5-(4-nitrophenyl)furan-2-carboxylic acid+SOCl2→5-(4-nitrophenyl)furan-2-carbonyl Chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of thionyl chloride in large quantities requires appropriate handling and safety measures due to its corrosive nature.
Chemical Reactions Analysis
Types of Reactions
5-(4-nitrophenyl)furan-2-carbonyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are commonly used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are used for the reduction of the nitro group.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution.
Amines: Formed through the reduction of the nitro group.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
5-(4-nitrophenyl)furan-2-carbonyl Chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
Material Science: It is used in the preparation of polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-chloro-4-nitrophenyl)furan-2-carbonyl Chloride
- 5-(2-methoxy-4-nitrophenyl)furan-2-carbonyl Chloride
- 5-(4-nitrophenyl)-2-furoic acid
Uniqueness
5-(4-nitrophenyl)furan-2-carbonyl Chloride is unique due to the presence of both a nitro group and a carbonyl chloride group on the furan ring. This combination of functional groups imparts distinct reactivity, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-(4-nitrophenyl)furan-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO4/c12-11(14)10-6-5-9(17-10)7-1-3-8(4-2-7)13(15)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEAELRKQSGSSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397017 | |
Record name | 5-(4-nitrophenyl)furan-2-carbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60335-99-1 | |
Record name | 5-(4-nitrophenyl)furan-2-carbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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